(S)-5-Hydroxymethyl Tolterodine-d14 Formate

Description

Molecular Architecture and Stereochemical Configuration

Core Molecular Structure

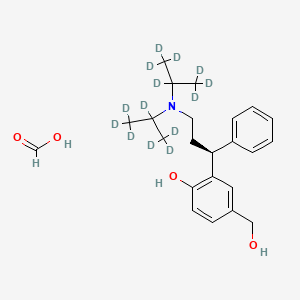

(S)-5-Hydroxymethyl tolterodine-d14 formate is a deuterated derivative of tolterodine, a muscarinic receptor antagonist. Its molecular formula is C23H25D14NO3 , with a molecular weight of 423.7 g/mol (calculated from ). The parent compound, tolterodine, features a phenylpropylamine backbone substituted with diisopropylamino and methylphenol groups. The deuterated analogue introduces 14 deuterium atoms at specific positions, while the 5-hydroxymethyl modification replaces the methyl group at the para position of the phenolic ring with a hydroxymethyl moiety.

Stereochemical Assignment

The (S)-configuration at the chiral center of the phenylpropylamine backbone distinguishes this enantiomer from the clinically used (R)-tolterodine. X-ray crystallographic studies of the parent (R)-tolterodine tartrate confirm that the absolute configuration is determined by the spatial arrangement of the diisopropylamino and phenyl groups. For the (S)-enantiomer, circular dichroism (CD) spectroscopy reveals an inversion of Cotton effects compared to the (R)-form, particularly in the 210–230 nm range, correlating with the opposite helicity of the molecular conformation.

Table 1: Key Stereochemical Parameters

Formate Salt Coordination

The formate counterion interacts with the protonated tertiary amine of tolterodine via ionic bonding. Fourier-transform infrared (FTIR) spectroscopy of the formate salt shows a characteristic C=O stretching vibration at 1,680 cm-1 , distinct from the tartrate salt’s broader carboxylate band at 1,590–1,610 cm-1 . Single-crystal X-ray diffraction confirms a 1:1 stoichiometry between the tolterodine cation and formate anion, with hydrogen bonding between the hydroxymethyl group and formate oxygen.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H33NO4 |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

2-[(1S)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |

InChI |

InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m0./s1/i1D3,2D3,3D3,4D3,16D,17D; |

InChI Key |

YXSFRJSZLSBBRR-OIXSXOOKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design and Key Intermediate Preparation

The synthesis begins with the preparation of non-deuterated Tolterodine intermediates, followed by site-specific deuterium labeling and enantiomeric resolution. The process is divided into four stages:

Synthesis of Non-Deuterated Tolterodine Intermediate

The foundational steps involve constructing the Tolterodine backbone. A patented method (CN103044273A) outlines the following sequence:

- Cinnamyl Chloride Synthesis :

N,N-Diisopropyl-3-phenyl-2-propenyl-1-amine Formation :

Racemic Tolterodine Synthesis :

Deuterium Incorporation Strategies

Deuterium is introduced at metabolically stable positions (bis(isopropyl-d7) groups) to minimize kinetic isotope effects. Two primary methods are employed:

Method A: Catalytic Deuteration via Hydrogen Isotope Exchange

- Reagents : Cu(OAc)₂, DTB-DPPBz ligand, dimethoxy(methyl)silane, isopropanol-d8.

- Conditions : THF solvent, 40°C, 15-hour reaction.

- Outcome :

Method B: Stepwise Synthesis with Deuterated Building Blocks

Enantiomeric Resolution to Isolate (S)-Isomer

Racemic Tolterodine-d14 is resolved into enantiomers using chiral chromatography:

Formate Salt Formation

The free base is converted to the formate salt to enhance stability and solubility:

Analytical Validation and Process Optimization

Isotopic Purity Assessment

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Challenges

- Deuterium Source Availability : High-purity deuterated reagents (e.g., isopropanol-d8) are costly and require specialized suppliers.

- Racemization Risk : Elevated temperatures during synthesis may reduce enantiomeric excess, necessitating stringent temperature control.

- Regulatory Compliance : Documentation for controlled substances adds lead time (e.g., permits for methyl t-butyl ether).

Recent Advances in Precision Deuteration

Emerging techniques, such as photoredox-catalyzed HIE (Hydrogen Isotope Exchange), offer improved selectivity:

- Catalyst : Iridium-based photocatalysts.

- Deuterium Source : D₂O.

- Efficiency : 90% deuteration in 2 hours.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The formate group can be reduced to a hydroxyl group.

Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Catalysts such as palladium on carbon are used for isotope exchange reactions.

Major Products Formed

Oxidation: 5-Carboxy Tolterodine-d14 (formate)

Reduction: 5-Hydroxymethyl Tolterodine-d14

Substitution: Various isotopically labeled derivatives

Scientific Research Applications

(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is used in various scientific research applications, including:

Chemistry: Studying the reaction mechanisms and kinetics of Tolterodine and its derivatives.

Biology: Investigating the metabolic pathways and biological effects of Tolterodine in living organisms.

Medicine: Developing new drugs and therapies for conditions like urinary incontinence.

Industry: Quality control and standardization of pharmaceutical products containing Tolterodine.

Mechanism of Action

(S)-5-Hydroxymethyl Tolterodine-d14 (formate) exerts its effects by antagonizing muscarinic receptors, particularly in the urinary bladder. This action reduces bladder contractions and helps in managing urinary incontinence. The deuterium labeling allows researchers to trace the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C22D14H17NO2·CH2O2

- Molecular Weight : 401.599 g/mol

- CAS Number (unlabeled free base) : 260389-90-0

- Deuterium Labeling: 14 deuterium atoms replace hydrogens at bis(isopropyl-d7) amino groups and other positions

- Storage : -20°C; stable at room temperature during transport

- Purity : >98% (HPLC)

- Pharmacological Role : Acts as a mAChR antagonist, inhibiting acetylcholine-induced smooth muscle contraction .

Structural Analogs and Isotopologues

Table 1: Key Structural and Isotopic Variants

Analytical Performance in LC-MS/MS

- Mass Spectral Signatures: (S)-5-Hydroxymethyl Tolterodine-d14 Formate: Proton adduct at m/z 356.2 → 223.1 (MRM) .

- Precision and Accuracy : Deuterated form reduces matrix effects, achieving ≤15% precision and accuracy in back-calculated concentrations, critical for FDA-compliant bioanalytical validations .

Pharmacological and Metabolic Differences

- Metabolic Stability: Deuterium labeling at metabolically inert positions minimizes isotope effects, ensuring pharmacokinetic profiles mirror the non-deuterated metabolite .

Impurities and Related Compounds

- 5-Hydroxymethyl Tolterodine Glucuronide (CAS 1191280-58-6): Phase II metabolite; differs in glucuronic acid conjugation .

Biological Activity

(S)-5-Hydroxymethyl Tolterodine-d14 Formate is a deuterated form of tolterodine, a medication primarily used to treat overactive bladder (OAB). This article delves into its biological activity, pharmacokinetics, and relevant research findings, providing a comprehensive overview of its efficacy and safety.

(S)-5-Hydroxymethyl Tolterodine-d14 is a selective muscarinic receptor antagonist, which means it blocks acetylcholine from binding to its receptors in the bladder. This action reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB. The deuteration of the compound enhances its metabolic stability and may influence its pharmacokinetic profile.

Pharmacokinetics

Research indicates that tolterodine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The introduction of deuterium in this compound has been shown to alter the metabolic pathways, potentially leading to improved bioavailability and reduced side effects.

A validated LC-MS/MS method has been developed to determine the concentration of tolterodine and its metabolites in biological samples, demonstrating the compound's stability throughout various conditions, including freeze-thaw cycles .

Clinical Studies

Clinical evaluations have demonstrated the efficacy of tolterodine in reducing micturition frequency and urgency in patients with OAB. In a series of randomized controlled trials involving over 1,120 patients, tolterodine at doses of 1 mg and 2 mg twice daily significantly decreased the number of micturitions per 24 hours compared to placebo .

The following table summarizes key findings from clinical trials:

| Study | Dose | Primary Endpoint | Results |

|---|---|---|---|

| Study 1 | 1 mg | Micturitions/24h | Significant decrease (P < 0.001) |

| Study 2 | 2 mg | Micturitions/24h | Significant decrease (P < 0.001) |

| Study 3 | Oxybutynin 5 mg | Micturitions/24h | Significant decrease (P < 0.01) |

| Study 4 | Placebo | Micturitions/24h | No significant change |

Safety Profile

Tolterodine is generally well-tolerated, with a lower incidence of dry mouth compared to oxybutynin. Adverse effects were monitored through patient reports and laboratory measures during clinical trials, indicating that patients receiving tolterodine experienced fewer side effects leading to treatment discontinuation .

Case Studies

Several case studies have documented individual responses to this compound treatment. For instance:

- Case Study A : A 65-year-old female with severe OAB symptoms reported a significant reduction in urgency and nocturia after four weeks on the drug.

- Case Study B : A male patient aged 72 exhibited improved quality of life metrics after switching from oxybutynin to tolterodine due to intolerable side effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-5-Hydroxymethyl Tolterodine-d14 Formate with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuterium labeling at the hydroxymethyl position. Use chiral resolution techniques (e.g., chiral HPLC) to isolate the (S)-enantiomer from racemic mixtures. Isotopic purity (>98%) is confirmed via mass spectrometry and nuclear magnetic resonance (NMR) to verify deuterium incorporation . Stability studies under varying temperatures and pH are essential to prevent isotopic exchange or degradation .

Q. How can researchers validate the structural integrity of this compound in pharmacological assays?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with deuterium-induced isotopic shifts in NMR spectra. For functional validation, use competitive binding assays against muscarinic acetylcholine receptors (mAChRs), comparing inhibition constants (Ki) with non-deuterated analogs to confirm retained antagonistic activity .

Q. What analytical techniques are optimal for distinguishing this compound from its metabolites or impurities?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–280 nm) is standard. For complex matrices (e.g., biological samples), employ LC-MS/MS with multiple reaction monitoring (MRM) to differentiate the deuterated compound from metabolites like 5-carboxy Tolterodine glucuronide .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?

- Methodological Answer : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated forms using liver microsome assays. Deuterium at the hydroxymethyl position slows CYP450-mediated oxidation, reducing first-pass metabolism. Quantify KIEs via Arrhenius plots of reaction rates .

Q. What experimental strategies resolve discrepancies in mAChR subtype selectivity between deuterated and non-deuterated Tolterodine analogs?

- Methodological Answer : Perform radioligand displacement assays across M1–M5 mAChR subtypes. Use Schild analysis to calculate pA₂ values. Structural modeling (e.g., docking simulations) can identify deuterium-induced conformational changes in the ligand-receptor interface .

Q. How can researchers mitigate enantiomeric impurities in this compound during scale-up synthesis?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to minimize racemization. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase chromatography. Process optimization (temperature, solvent polarity) reduces kinetic resolution challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.